molecular formula C11H15Cl2NO3S B225520 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide

4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide

Cat. No. B225520
M. Wt: 312.2 g/mol
InChI Key: BUYQAUNKMRVXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMSO2-3MP and has a molecular formula of C11H15Cl2NO3S.

Mechanism of Action

The exact mechanism of action of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is not yet fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membrane integrity. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide has low toxicity and does not have any significant biochemical or physiological effects on humans. However, further studies are needed to fully understand the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide in lab experiments is its low toxicity and high stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One potential direction is to explore its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to investigate its potential as a starting material for the synthesis of novel drugs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Conclusion
In conclusion, 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a synthetic compound with potential applications in various scientific research fields. Its low toxicity and high stability make it an attractive candidate for research purposes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure DMSO2-3MP.

Scientific Research Applications

4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide has potential applications in various scientific research fields. One of the major applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of novel drugs. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide

Molecular Formula

C11H15Cl2NO3S

Molecular Weight

312.2 g/mol

IUPAC Name

4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO3S/c1-8-6-9(12)10(13)7-11(8)18(15,16)14-4-3-5-17-2/h6-7,14H,3-5H2,1-2H3

InChI Key

BUYQAUNKMRVXJL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl

Origin of Product

United States

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